Nonoxinol

Descripción

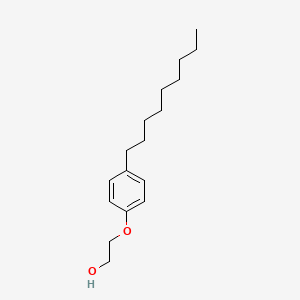

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-nonylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXGUCNZFCVULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26027-38-3 | |

| Record name | Polyethylene glycol mono(4-nonylphenyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26027-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4058601 | |

| Record name | 4-nonylphenol ethoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethoxylated pentadecanol is a colorless to yellow liquid with a pleasant odor. Mixes slowly with water. Freezing point is 59 °F. (USCG, 1999), Liquid, Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes; [HSDB], Liquid; [Sigma-Aldrich MSDS], Yellow liquid with a mild odor; [Dow Chemical MSDS] | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonoxynol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1339 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | C11-15 Pareth-20 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Poly(oxy-1,2-ethanediyl), alpha-(4-nonylphenyl)-omega-hydroxy-, branched | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Very high (USCG, 1999) | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

470 °F (USCG, 1999) | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Solubility in water: >1,000 mg/L /Poly (degree of polymerization=10) oxyethylene para-nonylphenyl/, Lower adducts (n<6): soluble in oil; higher adducts: soluble in water | |

| Record name | NONOXYNOLS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.007 at 59 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

6.69X10-13 mm Hg at 25 °C (estimated physical properties based upon 5 ethoxylates) | |

| Record name | NONOXYNOLS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes | |

CAS No. |

68131-40-8, 104-35-8, 127087-87-0, 26027-38-3 | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nonylphenol monoethoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonoxinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C11-15-secondary, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-nonylphenol ethoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nonylphenol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nonylphenol, branched, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C11-15-secondary, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nonylphenol, branched, ethoxylated (CAS: 127087-87-0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(p-Nonylphenoxy)ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMD36H3ESX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONOXYNOLS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

59 °F (USCG, 1999) | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nonoxynol-9 on Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonoxynol-9 (N-9) is a non-ionic surfactant widely utilized for its spermicidal properties. Its primary mechanism of action involves the disruption of the cell membrane's structural and functional integrity. This guide provides a comprehensive technical overview of the core mechanisms by which N-9 exerts its effects on cell membranes, with a particular focus on sperm cells. It synthesizes quantitative data from various studies, details key experimental protocols for assessing membrane damage, and provides visual representations of the pathways and experimental workflows involved. The information presented is intended to support research and development efforts in the fields of reproductive health and drug development.

Core Mechanism of Action

As a non-ionic surfactant, Nonoxynol-9's molecular structure consists of a hydrophobic nonylphenol tail and a hydrophilic polyethylene glycol chain. This amphipathic nature drives its interaction with the lipid bilayer of cell membranes. The fundamental mechanism can be summarized as follows:

-

Insertion into the Lipid Bilayer: The hydrophobic tail of N-9 inserts itself into the hydrophobic core of the cell membrane, disrupting the ordered arrangement of phospholipids.[1]

-

Increased Membrane Fluidity and Permeability: This insertion leads to an increase in membrane fluidity and permeability, compromising the membrane's barrier function.[1]

-

Leakage of Intracellular Contents: The compromised membrane allows for the leakage of essential intracellular components, leading to a loss of ionic gradients and metabolic disruption.[1]

-

Cell Lysis and Death: The extensive membrane damage ultimately results in cell lysis and death.[2][3]

This mechanism is not specific to sperm cells and can affect other cells, which is a consideration in its clinical use.[4]

Quantitative Effects of Nonoxynol-9 on Spermatozoa

The following tables summarize the quantitative effects of Nonoxynol-9 on various sperm parameters, as documented in the scientific literature.

Table 1: Effect of Nonoxynol-9 on Sperm Motility

| Concentration of N-9 | Exposure Time | % Motility Reduction | Reference |

| 0.05 mg/mL | 3 minutes | Significant reduction | [1] |

| 0.205 mg/mL (EC50) | Not specified | 50% | [1] |

| 0.5 mg/mL | 3 minutes | 100% | [1] |

| 268 µg/mL | 1 minute | 100% | [1] |

| 500 µg/mL | 1 minute | 100% | [1] |

Table 2: Effect of Nonoxynol-9 on Sperm Viability

| Concentration of N-9 | % Viable Sperm | Method | Reference |

| 0.20 mM | 34.5% | SYBR-14/PI Staining | [5] |

| Low concentrations | Nearly 0% | Not specified | [6] |

Table 3: Effect of Nonoxynol-9 on Sperm Acrosome Integrity

| Concentration of N-9 | Observation | Reference |

| Not specified | Complete breakdown/release of acrosomal contents | [4] |

| Not specified | Premature induction of acrosome reaction | [7] |

Table 4: Effect of Nonoxynol-9 on Sperm Membrane Integrity and Organelles

| Concentration of N-9 | Effect | Reference |

| 0.05% | Loosening and detachment of acrosomal, neck, and midpiece membranes | [6] |

| 0.05% - 1.25% | Removal of plasma and acrosomal membranes, swollen nuclear membrane, decondensed chromatin, and damaged mitochondria | [1] |

| 500 µg/mL | Significant depolarization of plasma membrane potential | [1] |

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of Nonoxynol-9 Induced Cell Damage

Caption: Mechanism of Nonoxynol-9 induced sperm cell death.

Experimental Workflow for Sperm Viability Assay

Caption: Workflow for assessing sperm viability after N-9 treatment.

Detailed Experimental Protocols

Sperm Viability Assay using SYBR-14 and Propidium Iodide (PI)

This protocol is adapted from the principles of dual fluorescent staining to differentiate between live and dead sperm.[8][9][10][11]

Objective: To quantify the percentage of viable and non-viable sperm after exposure to Nonoxynol-9.

Materials:

-

Semen sample

-

Phosphate-buffered saline (PBS)

-

Nonoxynol-9 solutions of desired concentrations

-

SYBR-14 stock solution (in DMSO)

-

Propidium Iodide (PI) solution

-

Microcentrifuge tubes

-

Incubator at 37°C

-

Fluorescence microscope with appropriate filters or a flow cytometer

Procedure:

-

Sperm Preparation: Allow the semen sample to liquefy at room temperature for 30 minutes. Dilute the semen with PBS to a concentration of approximately 1 x 10^6 sperm/mL.

-

Treatment: Aliquot the sperm suspension into microcentrifuge tubes. Add Nonoxynol-9 solution to achieve the desired final concentrations. Include a control sample with no N-9.

-

Incubation: Incubate the tubes at 37°C for a specified time (e.g., 1, 5, or 10 minutes).

-

Staining: To each tube, add SYBR-14 to a final concentration of 100 nM and PI to a final concentration of 12 µM. Mix gently.

-

Incubation: Incubate the stained samples at 37°C for 5-10 minutes in the dark.

-

Analysis:

-

Fluorescence Microscopy: Place a drop of the stained sperm suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope. Live sperm will fluoresce green (SYBR-14), while dead sperm will fluoresce red (PI). Count at least 200 sperm and calculate the percentage of live and dead cells.

-

Flow Cytometry: Analyze the samples using a flow cytometer. Set the appropriate gates to distinguish between the green-fluorescing (live) and red-fluorescing (dead) populations.

-

Hypo-osmotic Swelling (HOS) Test for Sperm Membrane Integrity

This protocol is based on the principle that sperm with intact and functional membranes will swell in a hypo-osmotic solution.[12][13][14]

Objective: To assess the functional integrity of the sperm plasma membrane after treatment with Nonoxynol-9.

Materials:

-

Semen sample

-

Hypo-osmotic solution (e.g., 150 mOsm/L solution of sodium citrate and fructose)

-

Nonoxynol-9 solutions of desired concentrations

-

Microcentrifuge tubes

-

Incubator at 37°C

-

Phase-contrast microscope

Procedure:

-

Sperm Preparation: Allow the semen sample to liquefy.

-

Treatment: Mix the semen sample with different concentrations of Nonoxynol-9.

-

Incubation: Incubate the treated samples at 37°C for a defined period.

-

HOS Assay: Add 50 µL of the treated sperm suspension to 500 µL of the pre-warmed hypo-osmotic solution.

-

Incubation: Incubate the mixture at 37°C for 30-60 minutes.

-

Analysis: Place a drop of the suspension on a microscope slide and observe under a phase-contrast microscope. Count at least 200 spermatozoa and record the number of swollen (coiled tails) and unswollen (straight tails) sperm. Calculate the percentage of swollen sperm. A decrease in the percentage of swollen sperm in the N-9 treated groups compared to the control indicates membrane damage.

Assessment of Acrosome Reaction using FITC-PNA Staining

This protocol utilizes fluorescein isothiocyanate-conjugated peanut agglutinin (FITC-PNA), which binds to the outer acrosomal membrane of intact acrosomes.[3][15][16]

Objective: To determine the effect of Nonoxynol-9 on the acrosomal status of sperm.

Materials:

-

Semen sample

-

PBS

-

Nonoxynol-9 solutions

-

Ethanol (95%) or other fixative

-

FITC-PNA staining solution

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Sperm Preparation and Treatment: Prepare and treat sperm with Nonoxynol-9 as described in the previous protocols.

-

Fixation: After treatment, wash the sperm with PBS and then fix the cells by adding cold 95% ethanol and incubating for 30 seconds.

-

Staining: Wash the fixed sperm with PBS to remove the ethanol. Add the FITC-PNA staining solution and incubate in the dark at 4°C for 30 minutes.

-

Washing: Wash the sperm with PBS to remove unbound FITC-PNA.

-

Mounting and Analysis: Resuspend the sperm pellet in a small volume of PBS and place a drop on a microscope slide. Add a drop of mounting medium and a coverslip. Observe under a fluorescence microscope. Acrosome-intact sperm will show bright green fluorescence over the acrosomal region, while acrosome-reacted sperm will show no or minimal fluorescence in this area. Calculate the percentage of acrosome-reacted sperm.

Assessment of Sperm Mitochondrial Membrane Potential (MMP) using JC-1

This assay uses the cationic dye JC-1, which differentially stains mitochondria based on their membrane potential.[2][17][18][19][20][21]

Objective: To evaluate the effect of Nonoxynol-9 on the mitochondrial function of sperm.

Materials:

-

Semen sample

-

PBS

-

Nonoxynol-9 solutions

-

JC-1 staining solution

-

Incubator at 37°C

-

Fluorescence microscope or flow cytometer

Procedure:

-

Sperm Preparation and Treatment: Prepare and treat sperm with Nonoxynol-9 as previously described.

-

Staining: Add JC-1 staining solution to the sperm suspension to a final concentration of 2 µM.

-

Incubation: Incubate the samples at 37°C for 15-30 minutes in the dark.

-

Washing: Wash the sperm with PBS to remove excess dye.

-

Analysis:

-

Fluorescence Microscopy: Observe the sperm under a fluorescence microscope. In healthy sperm with high MMP, JC-1 forms aggregates that emit red fluorescence. In sperm with low MMP, JC-1 remains as monomers and emits green fluorescence.

-

Flow Cytometry: Analyze the samples using a flow cytometer to quantify the ratio of red to green fluorescence, which is indicative of the overall mitochondrial health of the sperm population.

-

Conclusion

Nonoxynol-9 exerts its primary spermicidal effect through a direct, non-specific disruption of the sperm cell membrane. This leads to a cascade of events including increased membrane permeability, loss of intracellular components, and ultimately, cell death. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced interactions of N-9 and other surfactants with cell membranes. A thorough understanding of these mechanisms is paramount for the development of new, effective, and safe reproductive health agents.

References

- 1. Effects of nonoxynol-9 (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Methodological improvement of fluorescein isothiocyanate peanut agglutinin (FITC-PNA) acrosomal integrity staining for frozen-thawed Japanese Black bull spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dose-response effects of gramicidin-D, EDTA, and nonoxynol-9 on sperm motion parameters and acrosome status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Viability assessment of mammalian sperm using SYBR-14 and propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Viability assessment of mammalian sperm using SYBR-14 and propidium iodide. | Semantic Scholar [semanticscholar.org]

- 10. LIVE/DEAD Sperm Viability Kit Imaging Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. scispace.com [scispace.com]

- 12. The hypo-osmotic swelling test for evaluation of sperm membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The hypoosmotic swelling test: Its employment as an assay to evaluate the functional integrity of the frozen-thawed bovine sperm membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differential evaluation of human sperm hypoosmotic swelling test and its relationship with the outcome of in-vitro fertilization of human oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. micropticsl.com [micropticsl.com]

- 17. Evaluation of Human Spermatozoa Mitochondrial Membrane Potential Using the JC-1 Dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Mitochondrial membrane potential (MMP) regulates sperm motility - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Nonoxynol-9

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of Nonoxynol-9 (N-9), a widely used non-ionic surfactant. The information herein is intended to support research and development activities by presenting key data, established experimental protocols, and visual representations of its mechanism of action and characterization workflow.

Core Physicochemical Properties

Nonoxynol-9 is an organic compound belonging to the nonoxynol family of non-ionic surfactants.[1] It consists of a hydrophobic p-nonylphenyl group and a hydrophilic polyethylene glycol chain.[2] Its primary application is as a spermicidal agent in various contraceptive formulations, including creams, gels, foams, and lubricants.[3][4]

The quantitative physicochemical properties of Nonoxynol-9 are summarized in the table below for ease of reference and comparison.

| Property | Value | References |

| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | [4] |

| Synonyms | N-9, Nonoxinol-9 | [5] |

| Molecular Formula | C₃₃H₆₀O₁₀ | [4] |

| Molecular Weight | 616.8 g/mol | [4] |

| Physical Form | Slightly viscous liquid | [6] |

| Solubility | Moderate in water | [4] |

| Critical Micelle Concentration (CMC) | 0.085 mM | |

| Hydrophilic-Lipophilic Balance (HLB) | ~13.0 (Calculated via Griffin's Method) | [7] |

| pH (1% aqueous solution) | 5.0 - 8.0 | [6] |

Mechanism of Action: Membrane Disruption

Nonoxynol-9 functions as a chemical detergent that exerts its spermicidal action primarily through the disruption of the sperm cell's plasma membrane.[5][8] As a surfactant, the N-9 molecule inserts itself into the lipid bilayer of the sperm membrane.[8] This action destabilizes the membrane by altering its fluidity and permeability, leading to a loss of structural integrity.[8] The disruption results in the leakage of intracellular components, irreversible damage to the sperm's acrosome and midpiece, and ultimately, cell immobilization and death.[9][10]

The diagram below illustrates this membrane disruption pathway.

Caption: Mechanism of Nonoxynol-9 spermicidal action via membrane disruption.

Experimental Protocols

Detailed methodologies for characterizing key physicochemical and functional properties of Nonoxynol-9 are provided below.

The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles, causing an abrupt change in the physical properties of the solution.[11] Surface tensiometry is a direct method for its determination.[12]

-

Principle: Below the CMC, the surface tension of the solution decreases as the concentration of surfactant monomers at the air-water interface increases.[11] Once the interface is saturated and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in surfactant concentration.[11]

-

Apparatus: Digital Tensiometer (Du Noüy ring or Wilhelmy plate method), precision balance, volumetric flasks, pipettes.

-

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Nonoxynol-9 in high-purity, deionized water, well above the expected CMC (e.g., 10 mM).

-

Serial Dilutions: Create a series of precise dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC (e.g., 0.01 mM to 5 mM).

-

Tensiometer Calibration: Calibrate the tensiometer at a constant temperature according to the manufacturer's instructions, using high-purity water as a standard.

-

Measurement: Measure the surface tension of each dilution, starting from the most dilute solution to minimize cross-contamination. Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement.[12] Allow the reading to stabilize before recording the value.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The resulting plot will show two linear regions. The CMC is determined from the point of intersection of the regression lines drawn through these two regions.[13]

-

The HLB value indicates the degree of hydrophilicity or lipophilicity of a surfactant and is predictive of its emulsifying properties.[7] For non-ionic surfactants like Nonoxynol-9, Griffin's method is a common calculation approach.[14]

-

Principle: The HLB value is calculated based on the molecular weight percentage of the hydrophilic portion of the molecule.[15]

-

Formula (Griffin's Method): HLB = 20 * (Mh / M) Where:

-

Mh is the molecular mass of the hydrophilic group (the polyethylene glycol chain).

-

M is the molecular mass of the entire molecule.[7]

-

-

Procedure for Nonoxynol-9:

-

Identify Hydrophilic Portion: The hydrophilic part is the nonaethylene glycol chain: -(OCH₂CH₂)₉-OH.

-

Calculate Mh: The molecular weight of the nine ethylene oxide units plus the terminal hydroxyl group is approximately 397.55 g/mol .

-

Identify Total Molecular Weight (M): The total molecular weight of Nonoxynol-9 is 616.8 g/mol .

-

Calculate HLB: HLB = 20 * (397.55 / 616.8) ≈ 12.89 (which is rounded to 13.0 in the table).

-

This assay determines the minimum effective concentration (MEC) of a spermicidal agent required to immobilize 100% of sperm within a short time frame.[16]

-

Principle: The assay involves direct observation of sperm motility via microscopy after mixing a semen sample with various concentrations of the spermicidal agent.[17]

-

Materials: Freshly collected human semen sample (liquefied at 37°C for 30-45 minutes), physiological saline, Nonoxynol-9 test solutions, microscope slides and coverslips, vortex mixer, microscope (400x magnification), stopwatch.[16][17]

-

Procedure:

-

Semen Sample Qualification: Use a fresh semen sample with normal parameters (e.g., count >65 x 10⁶/ml, motility >70%).[17]

-

Test Solution Preparation: Prepare serial dilutions of Nonoxynol-9 in physiological saline to create a range of test concentrations (e.g., from 1.0% down to 0.001%).[16]

-

Assay Performance: a. In a small test tube, add 0.25 mL of a specific Nonoxynol-9 dilution.[16] b. Add 0.05 mL of the liquefied human semen to the tube.[16] c. Immediately start a stopwatch and gently vortex the mixture for 10 seconds.[17] d. At precisely 20 seconds post-mixing, place a drop of the mixture onto a microscope slide, cover with a coverslip, and immediately observe under 400x magnification.[18]

-

Endpoint Determination: Examine several fields of view to determine if any motile sperm are present. The test is repeated with decreasing concentrations of the spermicide. The Minimum Effective Concentration (MEC or EC100) is the lowest concentration of Nonoxynol-9 that immobilizes 100% of the spermatozoa within 20-30 seconds.[16][17]

-

General Experimental Workflow

The logical flow for the comprehensive physicochemical characterization of a surfactant like Nonoxynol-9 is outlined in the diagram below.

Caption: Workflow for physicochemical characterization of Nonoxynol-9.

References

- 1. Nonoxynol-9 - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of action of currently available woman-controlled, vaginally administered, non-hormonal contraceptive products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is NONOXYNOL-9 used for? [synapse.patsnap.com]

- 4. Nonaethylene Glycol Nonylphenyl Ether | C33H60O10 | CID 72385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cervicalbarriers.org [cervicalbarriers.org]

- 6. makingcosmetics.com [makingcosmetics.com]

- 7. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of NONOXYNOL-9? [synapse.patsnap.com]

- 9. Effects of nonoxynol-9 (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nonoxynol-9 - LKT Labs [lktlabs.com]

- 11. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. jrhessco.com [jrhessco.com]

- 15. spcop.in [spcop.in]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Comparative spermicidal performance of iodinated and non-iodinated contraceptive formulations of nonoxynol-9 co-precipitated with polyvinylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Nonoxinol as a Non-ionic Surfactant in Biological Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nonoxinol

Nonoxinols are a class of non-ionic surfactants composed of a hydrophobic nonylphenol tail and a hydrophilic chain of polyethylene glycol.[1][2] The most widely known member of this family is Nonoxynol-9 (N-9), which has an average of nine repeating ethylene oxide units.[2][3] Due to their amphipathic nature, nonoxinols are effective at disrupting lipid-lipid and lipid-protein interactions while being generally mild enough to preserve protein-protein interactions, making them valuable tools in biological research.[4][5]

In laboratory settings, nonoxinols, particularly related compounds sold under trade names like NP-40 (Nonidet P-40), are staples for cell lysis, protein extraction, and as components in various assay buffers.[4][6] While often used interchangeably with other non-ionic detergents like Triton X-100, subtle structural differences can impact experimental outcomes, making a clear understanding of their properties essential.[5][7] This guide provides an in-depth overview of the physicochemical properties, mechanisms of action, and key applications of nonoxinols in biological assays.

Core Physicochemical Properties

The efficacy of a surfactant in any given biological application is dictated by its physical and chemical properties. Key parameters for the this compound family are summarized below. The Hydrophile-Lipophile Balance (HLB) is particularly crucial for membrane protein applications, with values between 11 and 14 being suitable for extraction and purification.[8] The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles, a critical event for membrane solubilization.

| Property | Value / Range | Significance in Biological Assays |

| Chemical Name | Nonylphenol Ethoxylates[1] | A family of non-ionic surfactants with varying ethoxylate chain lengths. |

| Common Example | Nonoxynol-9 (N-9)[2] | Widely used as a spermicide and studied for microbicidal properties.[3] |

| Molecular Weight (N-9) | ~616.8 g/mol [2][9] | Affects molar concentration calculations for buffer preparation. |

| Critical Micelle Conc. (CMC) | 0.01-0.05% (w/v)[1] / ~0.085 mM (for N-9)[10][11] | Must be exceeded for effective membrane solubilization.[12] |

| Hydrophile-Lipophile Balance (HLB) | 10 - 17[1] | Determines emulsifying properties; crucial for membrane protein work.[8] |

| Form | Viscous liquid to waxy solid[1][9] | Influences handling and preparation of stock solutions. |

| Solubility | Water and alcohol soluble[1] | Allows for easy incorporation into aqueous buffers. |

| pH (5% solution) | 6.0 - 8.0[1] | Generally compatible with physiological pH ranges used in assays. |

Mechanism of Action: Membrane Disruption

The primary function of this compound in biological assays is to disrupt cellular membranes. This process is concentration-dependent and driven by the surfactant's amphipathic structure. Below the CMC, this compound exists as monomers that can insert themselves into the lipid bilayer of a cell membrane. As the concentration increases above the CMC, these monomers aggregate to form micelles, which are highly effective at solubilizing membrane lipids and integral membrane proteins.[13][14] This action leads to the permeabilization and eventual lysis of the cell, releasing its intracellular contents.[3] This same membrane-disrupting capability is responsible for its well-known spermicidal effects, where it lyses the sperm cell membrane, causing immobilization.[2][15]

Caption: Mechanism of this compound-induced membrane disruption.

Key Applications and Experimental Protocols

Cell Lysis for Protein Extraction

Nonoxinols, particularly NP-40, are a cornerstone of "mild" lysis buffer formulations. These buffers are designed to rupture the plasma membrane to release cytoplasmic and membrane-associated proteins while leaving the nuclear membrane largely intact.[5][16] This selectivity makes NP-40-based buffers ideal for experiments where preserving native protein conformation and protein-protein interactions is critical, such as immunoprecipitation (IP) and co-IP.[5][6]

In contrast, harsher buffers like Radioimmunoprecipitation Assay (RIPA) buffer include ionic detergents (e.g., SDS, sodium deoxycholate) alongside a non-ionic one like NP-40.[4][17] This potent combination disrupts all cellular membranes, including the nuclear and mitochondrial membranes, to release the total protein content of the cell.[5] However, this comes at the cost of potentially denaturing proteins and disrupting interactions.[4][5]

| Component | NP-40 Lysis Buffer (Mild) | RIPA Buffer (Harsh) | Purpose |

| Buffer | 50 mM Tris-HCl, pH 7.4-8.0 | 50 mM Tris-HCl, pH 7.6 | Maintains a stable pH.[17] |

| Salt | 150 mM NaCl | 150 mM NaCl | Maintains physiological ionic strength.[17] |

| Non-ionic Detergent | 1.0% NP-40 | 1.0% NP-40 | Solubilizes cytoplasmic/membrane proteins.[4] |

| Ionic Detergents | None | 0.5% Sodium Deoxycholate, 0.1% SDS | Disrupts all membranes and denatures proteins.[4][17] |

| Additives | Protease/Phosphatase Inhibitors | Protease/Phosphatase Inhibitors | Prevents protein degradation/dephosphorylation.[17] |

This protocol is a standard procedure for lysing adherent cultured cells to extract cytoplasmic proteins.

-

Preparation: Prepare 1x NP-40 Lysis Buffer (see table above) and chill on ice. All subsequent steps should be performed at 4°C to minimize protein degradation.[18]

-

Cell Washing: Aspirate the culture medium from the plate of adherent cells. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[6]

-

Lysis: Add an appropriate volume of ice-cold 1x NP-40 Lysis Buffer supplemented with fresh protease and phosphatase inhibitors to the plate (e.g., 1 mL for a 10 cm dish).[6]

-

Incubation: Incubate the plate on ice for 15-30 minutes with occasional gentle swirling to ensure complete lysis of the plasma membrane.[6]

-

Harvesting: Scrape the cells off the plate using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the nuclei and other cellular debris.[6]

-

Collection: Carefully transfer the supernatant, which contains the cytoplasmic and solubilized membrane proteins, to a new pre-chilled tube for downstream analysis (e.g., Western Blot, IP).

Solubilization of Membrane Proteins

Extracting integral membrane proteins from the lipid bilayer while maintaining their structure and function is a significant challenge in biochemistry.[19] Non-ionic detergents like nonoxinols are essential for this process. They replace the native lipid environment with a detergent micelle "shield" that stabilizes the protein's hydrophobic transmembrane domains in an aqueous solution.[20] The process requires careful optimization, as insufficient detergent will fail to solubilize the protein, while excessive amounts can lead to denaturation.

Caption: Workflow for optimizing membrane protein solubilization.

This protocol provides a framework for determining the optimal detergent-to-protein ratio.

-

Membrane Preparation: Isolate cell membranes containing the protein of interest using standard subcellular fractionation techniques. Determine the total protein concentration of the membrane preparation.

-

Detergent Screening Setup: In separate tubes, resuspend a fixed amount of the membrane preparation (e.g., 1 mg total protein) in a buffer containing a range of this compound concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v). Ensure the final detergent concentration remains above the CMC.[12]

-

Solubilization: Incubate the suspensions at 4°C for 1-2 hours with gentle end-over-end rotation.

-

Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 45-60 minutes at 4°C to pellet unsolubilized membrane fragments.

-

Analysis: Carefully collect the supernatant from each tube. Analyze a fraction of both the supernatant (solubilized fraction) and the pellet (insoluble fraction) by SDS-PAGE and Western blotting to determine the amount of the target protein in each.

-

Selection: The optimal condition is the lowest detergent concentration that effectively solubilizes the target protein without significantly compromising its activity (if a functional assay is available).

Application in Immunoassays

In immunoassays such as ELISA, non-ionic surfactants play a crucial role in minimizing non-specific binding (NSB).[21] Antibodies can adhere non-specifically to the hydrophobic plastic surfaces of microtiter plates, leading to high background signals. Including a low concentration (typically 0.05-0.1%) of a non-ionic surfactant like this compound or Tween-20 in wash buffers and antibody diluents helps to block these non-specific sites, thereby improving the assay's sensitivity and specificity.

Considerations for Drug Development Professionals

The potent membrane-disrupting activity of this compound-9 is a double-edged sword. While useful in the lab, its development as a topical microbicide for preventing sexually transmitted infections (STIs) was hampered by its tendency to cause irritation and disruption of the vaginal epithelium.[22][23][24] This disruption, in some cases, was found to potentially increase the risk of HIV transmission.[2][22] These findings underscore the importance of balancing efficacy with cellular toxicity. For drug development professionals, the study of this compound serves as a critical case study in the formulation of topical agents, highlighting that any compound designed to interact with cellular membranes must be rigorously evaluated for off-target effects on host tissues. Non-ionic surfactants can also inhibit the function of membrane transporters like P-glycoprotein, a factor that can influence drug absorption and disposition.[25][26]

References

- 1. dravyom.com [dravyom.com]

- 2. Nonoxynol-9 - Wikipedia [en.wikipedia.org]

- 3. What is NONOXYNOL-9 used for? [synapse.patsnap.com]

- 4. Lysis buffer - Wikipedia [en.wikipedia.org]

- 5. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Nonoxynol-9 (N-9), Nonionic surfactant (CAS 14409-72-4) | Abcam [abcam.com]

- 10. Coprecipitation of nonoxynol-9 with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coprecipitation of nonoxynol-9 with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Unraveling How Membrane Nanostructure Changes Impact the Eye Irritation of Nonionic Alkyl Ethoxylate Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Effects of nonoxynol-9 (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bostonbioproducts.com [bostonbioproducts.com]

- 17. bosterbio.com [bosterbio.com]

- 18. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]

- 19. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. youtube.com [youtube.com]

- 22. In Vitro Preclinical Testing of Nonoxynol-9 as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Nonoxynol-9: Orbitrap LC-MS/MS Reveals Pharmacokinetics & Stability [thermofisher.com]

- 24. academic.oup.com [academic.oup.com]

- 25. Effects of nonionic surfactants on membrane transporters in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Early Virucidal Activity of Nonoxinol-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early seminal studies on the virucidal activity of Nonoxinol-9 (N-9). It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, with a focus on the foundational in vitro and in vivo research that characterized the antiviral properties of this compound. This document summarizes key quantitative data, details experimental methodologies, and illustrates the mechanisms and workflows involved in this early research.

Introduction

This compound-9, a non-ionic surfactant, was widely used as a spermicide for decades. In the 1970s and 1980s, its potential as a topical microbicide to prevent sexually transmitted infections, including viral pathogens, garnered significant scientific interest.[1] Early laboratory studies demonstrated that N-9 could inactivate a range of enveloped viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).[2][3] This guide revisits these pivotal early investigations to provide a detailed technical overview of the methodologies employed and the quantitative outcomes observed.

Virucidal Efficacy of this compound-9: Quantitative Summary

The virucidal activity of this compound-9 has been quantified against several enveloped viruses in numerous early in vitro studies. The following tables summarize the key findings from this research, presenting the effective concentrations of N-9 required for viral inactivation.

Table 1: In Vitro Virucidal Activity of this compound-9 against Herpes Simplex Virus (HSV)

| Virus Strain | Cell Line | Assay Type | N-9 Concentration (%) | Exposure Time | Viral Titer Reduction | Reference |

| HSV-2 | - | In vitro inactivation | 0.025 | 30 seconds | Minimum concentration for inactivation | [4] |

| HSV-2 | Vero | Plaque Reduction | Not specified | Not specified | Synergistic reduction with interferon | [5][6] |

| HSV-2 | - | In vitro inactivation | 2-8 (in proprietary preps) | Not specified | Effective inactivation | [4] |

Table 2: In Vitro Virucidal Activity of this compound-9 against Human Immunodeficiency Virus (HIV)

| Virus Strain | Cell Line | Assay Type | N-9 Concentration (%) | Exposure Time | Efficacy Endpoint | Reference |

| HIV-1 | Lymphocytes | Cytotoxicity/Virucidal | 0.01 | Not specified | Active against HIV-1, but also cytotoxic | [2] |

| HIV-1 | - | In vitro inactivation | 0.025 | 30 seconds | Maximum inactivation | [4] |

| HIV-1 Strains | ME-180, HOS-CD4-X4/R5, MT-2, HCLB, H9, Sup-T1 | Virucidal/Attachment Inhibition | Varied | 2 min to overnight | IC50 determination | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early studies on this compound-9's virucidal activity.

Protocol 1: Plaque Reduction Assay for Herpes Simplex Virus (HSV)

This assay is a standard method to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound.

1. Cell Culture and Seeding:

-

Cell Line: Vero cells (a kidney epithelial cell line from an African green monkey) are commonly used for HSV propagation and plaque assays.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Seeding: Cells are seeded into 6-well or 24-well plates and incubated at 37°C in a 5% CO₂ atmosphere until they form a confluent monolayer (typically 24-48 hours).

2. Virus Preparation and Treatment:

-

A known titer of HSV stock is diluted in serum-free DMEM.

-

The viral suspension is mixed with various concentrations of this compound-9 or a control vehicle.

-

The mixture is incubated for a predetermined period (e.g., 30 minutes to 2 hours) at 37°C to allow the compound to interact with the virus.

3. Infection of Cell Monolayer:

-

The growth medium is aspirated from the confluent cell monolayers.

-

The cells are washed with Phosphate-Buffered Saline (PBS).

-

The virus-Nonoxinol-9 mixture is added to the cell monolayers and incubated for 1-2 hours at 37°C to allow for viral adsorption.

4. Overlay and Incubation:

-

After the adsorption period, the inoculum is removed.

-

The cell monolayer is overlaid with a medium containing a gelling agent, such as methylcellulose or agarose, to restrict the spread of the virus to adjacent cells, thus forming localized plaques.

-

The plates are incubated for 2-4 days at 37°C in a 5% CO₂ atmosphere.

5. Plaque Visualization and Counting:

-

The overlay medium is removed, and the cells are fixed with a solution such as 10% formalin.

-

The cell monolayer is stained with a dye, typically crystal violet, which stains the cells but leaves the viral plaques unstained.

-

The plaques are counted, and the percentage of plaque reduction is calculated relative to the control (virus without this compound-9 treatment).

Protocol 2: HIV-1 p24 Antigen Assay for Virucidal Efficacy

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the p24 capsid protein of HIV-1, which is a marker of viral replication.

1. Cell Culture and Infection:

-

Cell Lines: Susceptible cell lines such as MT-2 (a human T-cell leukemia line) or peripheral blood mononuclear cells (PBMCs) are used.

-

Virus Preparation: A known amount of HIV-1 is pre-incubated with different concentrations of this compound-9 or a control for a specified time.

-

Infection: The cell suspension is infected with the treated or untreated virus and incubated.

2. Sample Collection:

-

At various time points post-infection (e.g., 3, 5, and 7 days), a sample of the cell culture supernatant is collected.

-

The supernatant is clarified by centrifugation to remove cells and debris.

3. p24 Antigen ELISA:

-

Coating: A 96-well microplate is coated with a monoclonal antibody specific for the HIV-1 p24 antigen.

-

Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.

-

Sample Incubation: The collected culture supernatants are added to the wells and incubated.

-

Detection: A second, enzyme-conjugated anti-p24 antibody is added. This antibody binds to a different epitope on the p24 antigen, creating a "sandwich."

-

Substrate Addition: A chromogenic substrate for the enzyme is added, which develops color in proportion to the amount of bound enzyme.

-

Reading: The absorbance is read using a microplate reader at a specific wavelength. The concentration of p24 antigen is determined by comparison to a standard curve.

Protocol 3: Cytotoxicity Assay

This assay is crucial to determine the toxic effects of the compound on the host cells and to calculate the selectivity index (the ratio of the cytotoxic concentration to the effective antiviral concentration).

1. Cell Seeding:

-

Epithelial cell lines (e.g., HeLa, ME-180) or lymphocytes are seeded into 96-well plates.

2. Compound Exposure:

-

The cells are exposed to a range of concentrations of this compound-9 for a defined period (e.g., 24, 48, or 72 hours).

3. Viability Assessment (MTT Assay Example):

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plate is incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

-

Calculation: The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of this compound-9 that reduces cell viability by 50% compared to the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action of this compound-9 and the experimental workflows described above.

Caption: Proposed mechanism of this compound-9's virucidal action.

References

- 1. Decreased cervical epithelial sensitivity to nonoxynol-9 (N-9) after four daily applications in a murine model of topical vaginal microbicide safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The spermicide nonoxynol-9 does not inactivate papillomavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vitro preclinical testing of nonoxynol-9 as potential anti-human immunodeficiency virus microbicide: a retrospective analysis of results from five laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Effect of Nonoxynol-9 on Enveloped and Non-Enveloped Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonoxynol-9 (N-9), a nonionic surfactant, has been extensively studied for its microbicidal properties, particularly against sexually transmitted pathogens. Its primary mechanism of action involves the disruption of lipid membranes, leading to a significant differential in its efficacy against enveloped and non-enveloped viruses. While demonstrating potent in vitro activity against enveloped viruses such as Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV), its clinical application has been largely unsuccessful and, in some cases, counterproductive. This is primarily attributed to its cytotoxic effects on the mucosal epithelium, which can paradoxically increase the risk of infection. Conversely, N-9 is largely ineffective against non-enveloped viruses like Human Papillomavirus (HPV), which lack a lipid envelope for the surfactant to act upon. This guide provides a comprehensive technical overview of the virucidal effects of Nonoxynol-9, detailing its mechanism of action, summarizing quantitative efficacy data, and outlining relevant experimental protocols.

Mechanism of Action: A Tale of Two Viral Structures

Nonoxynol-9's virucidal activity is intrinsically linked to the fundamental structural differences between enveloped and non-enveloped viruses.

Enveloped Viruses: These viruses are characterized by a lipid bilayer envelope derived from the host cell membrane, which is studded with viral glycoproteins essential for attachment and entry into new host cells. N-9, as a surfactant, readily interacts with and disrupts this lipid envelope. This leads to the solubilization of the membrane, loss of viral integrity, and inactivation of the virus.[1][2]

Non-enveloped Viruses: In contrast, non-enveloped viruses possess a protein capsid that protects their genetic material and mediates host cell interaction. This proteinaceous outer layer is resistant to the detergent action of N-9, rendering the spermicide largely ineffective against this class of viruses.[3][4]

References

- 1. academic.oup.com [academic.oup.com]

- 2. What is the mechanism of NONOXYNOL-9? [synapse.patsnap.com]

- 3. The spermicide nonoxynol-9 does not inactivate papillomavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inactivation of human immunodeficiency virus type 1 by nonoxynol-9, C31G, or an alkyl sulfate, sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Basis of Nonoxynol-9's Spermicidal Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonoxynol-9 (N-9), a nonionic surfactant, has been a widely utilized active ingredient in spermicidal contraceptives for decades.[1][2] Its efficacy stems from a direct and potent biochemical assault on the structural and functional integrity of spermatozoa. This technical guide provides an in-depth exploration of the core mechanisms underpinning N-9's spermicidal action. It details the molecular interactions with the sperm plasma membrane, subsequent organellar damage, and induced cellular responses. Quantitative data on its efficacy are presented, alongside methodologies for key experimental assessments. Furthermore, this guide visualizes the primary mechanism of action and the induced apoptotic pathway to facilitate a comprehensive understanding for researchers and professionals in the field of reproductive health and drug development.

Primary Mechanism of Action: Membrane Disruption

The principal spermicidal effect of Nonoxynol-9 is achieved through its activity as a surfactant, leading to the disruption of the sperm cell membrane.[3][4] As a nonionic surfactant, N-9 inserts itself into the lipid bilayer of the sperm's plasma membrane.[3] This integration destabilizes the membrane's structure, altering its fluidity and permeability.[3] The compromised membrane integrity results in the leakage of essential intracellular components, ultimately leading to cell lysis and death.[3][4]

This membrane-disrupting action is not confined to the plasma membrane. N-9 has been demonstrated to inflict damage upon critical sperm organelles, including the acrosome and mitochondria.[5][6][7] Damage to the acrosome, a vesicle containing enzymes crucial for fertilization, renders the sperm incapable of penetrating the egg.[5][8] Mitochondrial damage impairs the energy production necessary for sperm motility.[5][6][7]

The immediate consequences of this membrane disruption are a rapid loss of sperm motility and viability.[3][9] Even at sublethal concentrations, N-9 significantly impairs the sperm's flagellar function, rendering it immobile and unable to traverse the female reproductive tract.[3]

Secondary Effects and Cellular Responses

Beyond direct membrane lysis, Nonoxynol-9 elicits a cascade of secondary cellular effects that contribute to its spermicidal activity.

Induction of Oxidative Stress

Treatment with N-9 has been shown to induce the generation of reactive oxygen species (ROS) in sperm.[5][6][7] This increase in ROS can lead to oxidative stress, a condition that damages cellular structures, including lipids, proteins, and DNA. Concurrently, N-9 inhibits the activity of superoxide dismutase (SOD), a key antioxidant enzyme, further exacerbating the oxidative damage.[5][6][7]

Apoptosis Induction

There is evidence to suggest that Nonoxynol-9 can induce apoptosis, or programmed cell death, in spermatozoa and other cell types.[10] This process can be initiated through both caspase-dependent and caspase-independent pathways.[10] Studies have indicated that N-9 treatment leads to an upregulation of Fas (FAS) and Fas ligand (FASLG), key signaling molecules in the extrinsic apoptotic pathway.[10] This is followed by the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.[10][11] However, it has been noted that caspase inhibitors do not completely abrogate N-9-induced DNA fragmentation, suggesting the involvement of caspase-independent mechanisms as well.[10]

Quantitative Efficacy of Nonoxynol-9

The spermicidal effectiveness of Nonoxynol-9 is dose-dependent. Various formulations with different concentrations of N-9 are available, and their contraceptive efficacy has been evaluated in clinical trials.

| N-9 Formulation | Concentration/Dose | 6-Month Pregnancy Probability (Typical Use) | Reference |

| Gel | 52.5 mg | 22% (95% CI: 16-28%) | [12] |

| Gel | 100 mg | 16% (95% CI: 10-21%) | [12] |

| Gel | 150 mg | 14% (95% CI: 9-19%) | [12] |

| Film | 100 mg | 12% (95% CI: 7-17%) | [12] |

| Suppository | 100 mg | 10% (95% CI: 6-15%) | [12] |

| Gel (Conceptrol®) | 4% | 12.0% (95% CI: 8.7-15.3%) | [13] |

| In Vitro Spermicidal Activity | Concentration | Effect | Reference |

| Nonoxynol-9 | 100 µg/mL in human semen | Immobilizes sperm within minutes | [14] |

| Nonoxynol-9 with 0.1% EDTA | Reduced EC50 from 144.5 to 66.4 µg/mL | Synergistic effect on sperm motility inhibition | [15] |

Experimental Protocols

The assessment of spermicidal activity is crucial in the development and evaluation of contraceptive agents. Standardized methodologies are employed to ensure reproducibility and comparability of results.

Computer-Assisted Semen Analysis (CASA)

CASA provides an objective and quantitative evaluation of sperm motility parameters.

Objective: To determine the effect of a compound on sperm motility characteristics.

Methodology:

-

Semen Collection and Preparation: Obtain semen samples from healthy donors after a period of sexual abstinence. Allow the sample to liquefy at 37°C for 30 minutes.

-

Treatment: Incubate aliquots of the semen sample with varying concentrations of the test compound (e.g., Nonoxynol-9) or a control medium for a specified duration at 37°C.

-

Analysis: Load a small volume of the treated and control samples into a counting chamber (e.g., Makler chamber).

-

Data Acquisition: Analyze the samples using a CASA system. The system's software will track the movement of individual sperm and calculate parameters such as:

-

Total motility (%)

-

Progressive motility (%)

-

Velocity parameters (VCL, VSL, VAP)

-

Linearity (LIN)

-

-

Data Interpretation: Compare the motility parameters of the treated groups to the control group to determine the dose-dependent effect of the compound on sperm motility.

Cervical Mucus Penetration Test

This assay evaluates the ability of sperm to penetrate cervical mucus, a critical step for fertilization.

Objective: To assess the impact of a spermicidal agent on the ability of sperm to penetrate a cervical mucus substitute.

Methodology:

-

Semen Preparation: As described in the CASA protocol.

-

Treatment: Pre-incubate semen samples with the test compound or control.

-

Assay Setup: Fill capillary tubes with a cervical mucus substitute (e.g., bovine cervical mucus or a synthetic hydrogel).

-

Penetration: Place one end of the capillary tube into the treated or control semen sample and incubate at 37°C.

-

Measurement: After a defined period (e.g., 1-2 hours), measure the distance migrated by the vanguard sperm into the capillary tube using a microscope.

-

Data Interpretation: A significant reduction in the penetration distance in the treated group compared to the control indicates an effective spermicidal or sperm-immobilizing action.[6][7]

Conclusion and Future Directions

Nonoxynol-9 exerts its spermicidal effect primarily through the non-specific disruption of the sperm's plasma and organellar membranes, leading to a rapid loss of motility and viability.[3][4] Secondary mechanisms, including the induction of oxidative stress and apoptosis, further contribute to its contraceptive action.[5][6][10] While effective, the surfactant nature of N-9 can also cause irritation to vaginal and rectal mucosa, which is a significant consideration in its use.[1][3]